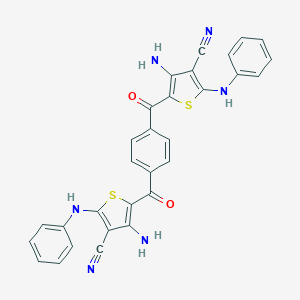
4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile, also known as TAK-659, is a synthetic small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some cancer cells may have alternative signaling pathways that can bypass the need for BTK.
Direcciones Futuras
For the research of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify potential biomarkers that can predict response to treatment. Additionally, further research is needed to explore the potential of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile in combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance its anti-cancer effects.
Métodos De Síntesis
The synthesis of 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-amino-5-anilino-4-cyanothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoyl chloride to give the desired compound. The final step involves the reaction of the compound with 3-amino-5-(4-(aminocarbonyl)phenyl)thiophene-2-carboxylic acid to give 4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile.
Aplicaciones Científicas De Investigación
4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as solid tumors, such as breast cancer and lung cancer.
Propiedades
Nombre del producto |
4-Amino-5-(4-((3-amino-5-anilino-4-cyanothien-2-yl)carbonyl)benzoyl)-2-anilinothiophene-3-carbonitrile |
|---|---|
Fórmula molecular |
C30H20N6O2S2 |
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
4-amino-5-[4-(3-amino-5-anilino-4-cyanothiophene-2-carbonyl)benzoyl]-2-anilinothiophene-3-carbonitrile |
InChI |
InChI=1S/C30H20N6O2S2/c31-15-21-23(33)27(39-29(21)35-19-7-3-1-4-8-19)25(37)17-11-13-18(14-12-17)26(38)28-24(34)22(16-32)30(40-28)36-20-9-5-2-6-10-20/h1-14,35-36H,33-34H2 |
Clave InChI |
XUVCIWNWDKKRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC=C5)C#N)N)N)C#N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C(=C(S4)NC5=CC=CC=C5)C#N)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)





